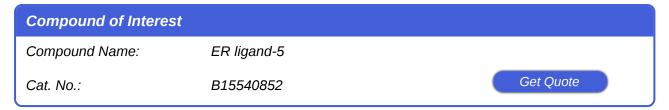


Application Notes & Protocols: Quality Control and Purity Assessment of ER Ligand-5

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential protocols for the quality control and purity assessment of "**ER Ligand-5**," a novel small molecule targeting the estrogen receptor (ER). The following sections detail the analytical methods and biological assays necessary to ensure the identity, purity, and potency of this compound, which are critical for reliable research and preclinical development.

Introduction

Ensuring the quality and purity of a small molecule drug candidate like **ER Ligand-5** is paramount for the validity of biological data and for meeting regulatory standards. A multifaceted approach is required, employing various analytical and biological techniques to characterize the compound thoroughly. This document outlines the standard operating procedures for identity confirmation, purity determination, and functional assessment of **ER Ligand-5**.

Physicochemical Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques should be employed to confirm the chemical structure and assess the purity of each synthesized batch of **ER Ligand-5**.



High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of small molecules by separating the main compound from any impurities.[1][2][3]

Table 1: Typical HPLC Purity Data for an ER Ligand

Parameter	Specification	Result
Purity (by UV at 254 nm)	≥ 98.0%	99.2%
Retention Time	15.2 ± 0.5 min	15.1 min
Major Impurity	≤ 0.5%	0.3%
Total Impurities	≤ 1.0%	0.8%

Protocol: HPLC Purity Assessment

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 25 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Dissolve **ER Ligand-5** in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
- Injection Volume: 10 μL.



 Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity (molecular weight) of the target compound and identify any impurities.[4][5][6][7]

Table 2: Expected Mass Spectrometry Data for ER Ligand-5

Parameter	Expected Value	Observed Value
Molecular Ion [M+H]+	Calculated m/z	Observed m/z ± 0.1
Major Impurity [M+H]+	Calculated m/z	Observed m/z ± 0.1

Protocol: LC-MS Identity Confirmation

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
- Chromatography: Utilize the same HPLC conditions as described in the purity assessment protocol.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Range: m/z 100-1000.
- Analysis: Confirm the presence of the expected molecular ion peak ([M+H]+) for ER Ligand 5 in the mass spectrum corresponding to the main chromatographic peak. Analyze the mass spectra of any impurity peaks to aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for the structural elucidation of small molecules, providing detailed information about the chemical environment of atoms within the molecule.[8] [9][10][11][12] ¹H NMR is used to confirm the overall structure, and ¹³C NMR provides information on the carbon framework.

Protocol: NMR Structural Confirmation

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of ER Ligand-5 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Experiments:
 - Acquire a ¹H NMR spectrum.
 - Acquire a ¹³C NMR spectrum.
- Analysis: Compare the obtained spectra with the expected chemical shifts, coupling constants, and integration values for the proposed structure of ER Ligand-5.

Biological Activity Assessment

The biological activity of **ER Ligand-5** is determined by its ability to bind to the estrogen receptor. A competitive binding assay is a standard method to quantify this interaction.[13][14] [15][16]

Estrogen Receptor Competitive Binding Assay

This assay measures the affinity of **ER Ligand-5** for the estrogen receptor by assessing its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.[13][14]

Table 3: Typical Binding Affinity Data for an ER Ligand



Ligand	IC50 (nM)	Relative Binding Affinity (RBA, %)
17β-Estradiol	1.5	100
ER Ligand-5	5.2	28.8
Negative Control	>10,000	<0.01

Protocol: ER Competitive Binding Assay

- Materials:
 - Rat uterine cytosol (as a source of ER).
 - [3H]-17β-estradiol (radioligand).
 - Unlabeled 17β-estradiol (for standard curve).
 - ER Ligand-5.
 - Assay buffer (e.g., Tris-HCl buffer).
 - Hydroxyapatite (HAP) slurry.
 - Scintillation cocktail and counter.
- Procedure:
 - 1. Prepare a series of dilutions of unlabeled 17β -estradiol (for the standard curve) and **ER Ligand-5**.
 - 2. In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3 H]-17 β -estradiol, and the varying concentrations of either unlabeled 17 β -estradiol or **ER Ligand-5**.
 - 3. Incubate to allow for competitive binding to reach equilibrium.
 - 4. Add HAP slurry to each tube to bind the receptor-ligand complexes.

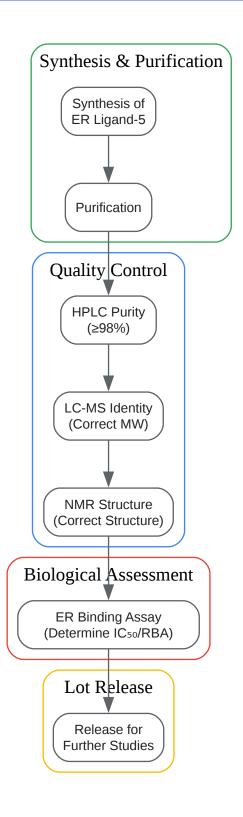


- 5. Wash the HAP pellets to remove unbound radioligand.
- 6. Elute the bound radioligand from the HAP and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - 1. Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
 - 2. Determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of the radioligand binding) for both 17β-estradiol and **ER Ligand-5** from the resulting sigmoidal curves.
 - 3. Calculate the Relative Binding Affinity (RBA) of **ER Ligand-5** using the formula: RBA = $(IC_{50} \text{ of } 17\beta\text{-Estradiol / }IC_{50} \text{ of } \textbf{ER Ligand-5}) \times 100.$

Visualizing Workflows and Pathways Experimental Workflow for Quality Control

The following diagram illustrates the general workflow for the quality control assessment of **ER Ligand-5**.





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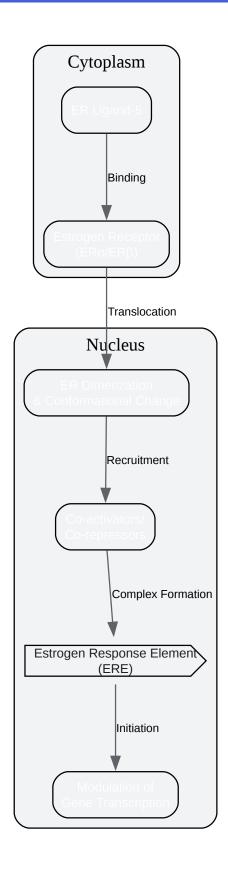
Caption: Quality control workflow for ER Ligand-5.



Estrogen Receptor Signaling Pathway

ER Ligand-5 is designed to modulate the estrogen receptor signaling pathway. Understanding this pathway is crucial for interpreting downstream biological effects. The classical genomic signaling pathway is depicted below.[17][18][19][20][21]





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Caption: Classical genomic estrogen receptor signaling pathway.



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